N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a pyrazole ring, and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone under reflux conditions.
Coupling of Pyrimidine and Pyrazole Rings: The pyrimidine and pyrazole rings can be coupled through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile attacking an electrophilic carbon on the pyrimidine ring.
Introduction of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction, where a furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Final Compound: The final compound is formed by coupling the nitrofuran moiety with the pyrimidine-pyrazole intermediate through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the electrophilic carbon atoms in the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide likely involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide lies in its combination of a nitrofuran moiety with a pyrimidine and pyrazole ring system. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5/c1-3-9-7-12(22)18-15(16-9)20-11(6-8(2)19-20)17-14(23)10-4-5-13(26-10)21(24)25/h4-7H,3H2,1-2H3,(H,17,23)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFIDVFKNBJNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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